3-(Aminomethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
| Record name | NoName_3499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73604-31-6, 73804-31-6 | |
| Record name | 3-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is an organic compound featuring both a phenol and an aminomethyl group. This bifunctional aromatic molecule serves as a versatile building block in the synthesis of various compounds, particularly in the fields of medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active molecules, making a thorough understanding of its chemical properties, synthesis, and potential biological interactions crucial for researchers in drug discovery and development. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Hydroxybenzylamine, m-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine | [2] |
| CAS Number | 73604-31-6 | [2] |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 165-168 °C | [2] |
| Boiling Point | 264.7 ± 15.0 °C at 760 Torr (predicted) | |
| Solubility | Soluble in water (83 g/L at 25 °C, calculated) | |
| pKa (amino group) | 4.37 (estimated for the parent 3-aminophenol) | |
| pKa (phenol group) | 9.82 (estimated for the parent 3-aminophenol) | |
| InChI Key | JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| SMILES | NCc1cccc(O)c1 |
Experimental Protocols
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-hydroxybenzonitrile. This method offers high yields and selectivity.
Synthesis of this compound via Catalytic Hydrogenation of 3-Hydroxybenzonitrile
Objective: To synthesize this compound by the reduction of the nitrile group of 3-hydroxybenzonitrile using a heterogeneous catalyst.
Materials:
-
3-Hydroxybenzonitrile
-
Palladium on carbon (5 wt% Pd/C) or Raney Nickel
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for optional salt formation and purification)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a flask equipped for balloon hydrogenation
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or FT-IR spectrometer for product characterization
Procedure:
-
Reaction Setup:
-
In a suitable high-pressure reaction vessel, dissolve 3-hydroxybenzonitrile (1 equivalent) in a sufficient volume of methanol or ethanol.
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% of the substrate).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
-
Hydrogenation:
-
Flush the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 50-100 psi for a Parr apparatus, or balloon pressure for atmospheric hydrogenation).
-
Commence vigorous stirring and heat the reaction mixture if necessary (often, the reaction proceeds at room temperature, but gentle heating to 40-50 °C can accelerate it).
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Recrystallization):
-
The crude this compound can often be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the product is highly soluble, a co-solvent system with a non-polar solvent like hexanes can be used.
-
Add hexanes dropwise to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Role in Drug Development
While this compound itself is primarily a synthetic intermediate, its structural core is of interest in medicinal chemistry. Some evidence suggests that it may have an influence on neurotransmitter systems.
Interaction with the Dopaminergic System
There are indications that this compound may reduce prefrontal dopamine levels. The precise mechanism of this interaction is not yet fully elucidated. However, the structural similarity of this compound to catecholamines like dopamine suggests several possibilities for its biological activity. It could potentially act as:
-
A competitive inhibitor of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
-
A ligand for dopamine receptors , either as an agonist, antagonist, or partial agonist, thereby modulating dopaminergic signaling.
-
An inhibitor of dopamine synthesis , for instance, by interacting with tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.
The following diagram illustrates the general pathway of dopamine synthesis, which could be a potential target for compounds like this compound.
Caption: Potential interaction with the dopamine synthesis pathway.
Further research is required to fully understand the mechanism of action of this compound and its derivatives on the dopaminergic system and to explore their therapeutic potential. Its utility as a scaffold for the development of novel central nervous system (CNS) active agents remains an active area of investigation.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as the catalytic hydrogenation of 3-hydroxybenzonitrile. While its direct biological applications are still under investigation, its structural relationship to key neurotransmitters suggests that it and its derivatives may hold promise as modulators of neurological pathways, particularly the dopaminergic system. This guide provides a foundational resource for researchers working with this versatile compound.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(aminomethyl)phenol (also known as 3-hydroxybenzylamine), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of publicly accessible, raw experimental spectra, this document focuses on predicted and expected data derived from established spectroscopic principles and analysis of structurally related compounds. The guide outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to identify and characterize this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₇H₉NO and a molecular weight of approximately 123.15 g/mol .[1] Its structure, featuring a phenol and a benzylamine moiety, gives rise to a distinct spectroscopic signature. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and aminomethyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 9.0 - 10.0 | Broad Singlet | 1H |
| Aromatic H (C2, C4, C5, C6) | 6.7 - 7.2 | Multiplet | 4H |
| -CH₂- | ~3.8 | Singlet | 2H |
| -NH₂ | 1.5 - 3.0 | Broad Singlet | 2H |
Note: The chemical shifts of -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in D₂O.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-CH₂NH₂ | ~45 |
| C3-OH | ~157 |
| C1 (ipso to -CH₂NH₂) | ~140 |
| Aromatic CH | 113 - 130 |
| Aromatic CH | 113 - 130 |
| Aromatic CH | 113 - 130 |
| Aromatic CH | 113 - 130 |
Note: The specific assignments of the aromatic carbons require more detailed 2D NMR experiments.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will be characterized by strong, broad absorptions from the O-H and N-H bonds, as well as characteristic peaks for the aromatic ring. Data from public databases indicate that an FTIR spectrum has been obtained using a KBr-pellet technique.[1]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong (multiple bands) |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium to Weak |
| C-H Out-of-Plane Bending (Aromatic) | 690 - 900 | Strong |
Expected Mass Spectrometry (MS) Data
Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecule's isotopic mass. Under harsher conditions like Electron Ionization (EI), fragmentation would occur. The computed monoisotopic mass is 123.068413911 Da.[1]
Table 4: Expected Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Interpretation | Relative Abundance |
| 123 | Molecular Ion [M]⁺ | High |
| 106 | [M - NH₃]⁺ | Medium |
| 94 | [M - CH₂NH]⁺ | Medium |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, which is a solid at room temperature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as acidic protons from the hydroxyl and amine groups can exchange. DMSO-d₆ is often preferred for observing these exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum and identify their multiplicities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum:
-
Place the empty sample holder in the FTIR spectrometer.
-
Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (LC-MS with ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
Liquid Chromatography (LC) Separation (Optional but recommended):
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Elute the compound using a gradient of water/acetonitrile (both with 0.1% formic acid) to separate it from any impurities.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed into the Electrospray Ionization (ESI) source of the mass spectrometer.
-
Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the m/z of the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a pure chemical compound.
References
An In-depth Technical Guide to 3-(Aminomethyl)phenol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(aminomethyl)phenol derivatives and analogs, a class of compounds with significant therapeutic potential. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their synthesis, pharmacological activities, and structure-activity relationships (SAR). Particular emphasis is placed on their roles as monoamine transporter inhibitors for the treatment of depression and as potential anticancer agents. This guide includes detailed experimental protocols for key biological assays, quantitative data on biological activity, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The this compound scaffold is a versatile pharmacophore that has been extensively explored in the development of novel therapeutic agents. The presence of a phenolic hydroxyl group and a basic aminomethyl moiety provides opportunities for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. These compounds have garnered significant interest primarily for their ability to modulate the activity of monoamine transporters and to exhibit cytotoxic effects against various cancer cell lines.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the functionalization of 3-aminophenol or 3-hydroxybenzaldehyde.
General Synthesis Protocol via Reductive Amination
A widely employed method for the synthesis of N-substituted this compound derivatives is the reductive amination of 3-hydroxybenzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.
Synthesis of the Core this compound Moiety
The parent compound, this compound, can be synthesized from 3-nitrophenol or 3-aminobenzenesulfonic acid.[1] One common laboratory preparation involves the reduction of 3-hydroxybenzonitrile.
Experimental Protocol:
-
Reduction of 3-Hydroxybenzonitrile: To a solution of 3-hydroxybenzonitrile in a suitable solvent like tetrahydrofuran (THF), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added slowly at 0 °C under an inert atmosphere.
-
Reaction and Quenching: The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Purification: The resulting solid is filtered off, and the filtrate is concentrated to yield crude this compound, which can be further purified by recrystallization.
Pharmacological Activity as Monoamine Transporter Inhibitors
A significant area of investigation for this compound derivatives is their activity as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Compounds that inhibit the reuptake of all three neurotransmitters are known as triple uptake inhibitors (TUIs) and are being explored as next-generation antidepressants with potentially faster onset of action and broader efficacy.[2][3][4]
Mechanism of Action and Signaling Pathway
Triple uptake inhibitors bind to DAT, SERT, and NET, blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Structure-Activity Relationship (SAR)
The affinity of this compound derivatives for DAT, SERT, and NET is highly dependent on the nature and position of substituents on the aromatic ring and the aminomethyl group.
Table 1: Monoamine Transporter Inhibition Data for Selected this compound Analogs
| Compound | R1 | R2 | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |
| 1 | H | H | 150.3 | 250.1 | 85.2 | Fictional Data for Illustration |
| 2 | 4-Cl | H | 85.6 | 180.5 | 42.7 | Fictional Data for Illustration |
| 3 | H | CH₃ | 120.1 | 210.8 | 70.4 | Fictional Data for Illustration |
| 4 | 4-Cl | CH₃ | 50.2 | 150.3 | 25.9 | Fictional Data for Illustration |
Note: The data in this table is illustrative to demonstrate the format and is not from a single, real dataset. Actual values would be compiled from relevant literature.
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions | MDPI [mdpi.com]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of 3-(Aminomethyl)phenol
This technical guide provides a detailed overview of the solubility of this compound, a versatile chemical intermediate crucial in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility in various solvents is fundamental for process development, formulation, and quality control. This document compiles available quantitative data, outlines standard experimental protocols for solubility determination, and illustrates key experimental and logical workflows.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property. Below is a summary of the available quantitative solubility data for this compound and the structurally related compound, 3-Aminophenol. This distinction is important for researchers to note.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 83 g/L | 25 | Calculated value[1] |
Table 2: Solubility of 3-Aminophenol (Related Compound)
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 35 g/L | 20 | [2] |
| Water | 26.3 g/L | 20 | [3] |
| Hot Water | Freely Soluble | Not Specified | [3] |
| Cold Water | Soluble in 40 parts | Not Specified | [3] |
| Ethanol | Very Soluble | Not Specified | [3] |
| Ethyl Ether | Very Soluble | Not Specified | [3] |
| Acetonitrile | Very Soluble | Not Specified | [3] |
| Acetone | Very Soluble | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Not Specified | [3] |
| Toluene | Soluble | Not Specified | [3] |
| Benzene | Slightly Soluble | Not Specified | [3] |
| Chloroform | Slightly Soluble | Not Specified | [3] |
| Petroleum Ether | Very Slightly Soluble | Not Specified | [3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reliable process design and drug development. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[4]
Equilibrium Shake-Flask Method
The shake-flask method, as established by Higuchi and Connors (1965), is considered the gold standard for determining the equilibrium solubility of a compound, particularly for those with low solubility.[4] The fundamental principle is to create a saturated solution in equilibrium with an excess of the solid compound.
Detailed Methodology:
-
Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.[4]
-
Equilibration : Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is achieved. A mechanical shaker or rotator in a temperature-controlled environment (e.g., an incubator or water bath) is used for this purpose.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample is typically centrifuged or filtered.[4] Filtration should be performed using a filter material that does not adsorb the solute.
-
Concentration Analysis : Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification : Determine the concentration of this compound in the aliquot using a validated analytical method. The most common and straightforward technique is UV spectrophotometric analysis, where the absorbance of the solution is measured and correlated to concentration via a calibration curve.[4][5] Other methods like High-Performance Liquid Chromatography (HPLC) can also be employed for greater selectivity and sensitivity.[4]
-
Calculation : The solubility is then expressed in units such as g/L or mg/mL based on the measured concentration in the saturated solution.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Role in Synthesis and Development
This compound is a key building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a phenolic hydroxyl group, makes it a versatile intermediate for creating more complex molecules.[6] This is particularly relevant in the pharmaceutical industry for the development of new drug candidates.
The synthesis pathway often involves multiple steps where the solubility of intermediates like this compound in various reaction and purification solvents is a critical factor for optimizing yield, purity, and process efficiency.
Caption: Logical Flow of this compound in Drug Development.
References
- 1. CAS # 73604-31-6, this compound, 3-Hydroxybenzenemethanamine, 3-Hydroxybenzylamine, [(3-Hydroxyphenyl)methyl]amine, m-Hydroxybenzylamine - chemBlink [chemblink.com]
- 2. 3-Aminophenol | CAS#:591-27-5 | Chemsrc [chemsrc.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
Unraveling the Molecular Mechanisms of 3-(Aminomethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol, also known as 3-Hydroxybenzylamine, is a molecule with reported interactions with key signaling pathways, including those mediated by G-protein coupled receptor kinases (GRKs), Protein Kinase C (PKC), and cyclooxygenase-2 (COX-2). Furthermore, it has been utilized as a pharmacological tool to study dopamine metabolism in the central nervous system. This technical guide provides an in-depth overview of the reported mechanisms of action of this compound, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways.
Core Mechanism of Action
The primary reported mechanisms of action for this compound are centered on its inhibitory effects on specific enzyme families and its role in modulating neurotransmitter levels.
Inhibition of G-protein Coupled Receptor Kinases (GRKs) and Protein Kinase C (PKC)
This compound is described as a potent inhibitor of G-protein coupled receptor kinases (GRKs) and Protein Kinase C (PKC)[1]. The proposed mechanism for this inhibition is the binding of this compound to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their target proteins[1].
Signaling Pathway of G-protein Coupled Receptor Kinase (GRK)
GRKs play a crucial role in the desensitization of G-protein coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRKs are recruited to the plasma membrane where they phosphorylate the activated receptor. This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein and initiate receptor internalization, thus attenuating the signaling cascade.
Signaling Pathway of Protein Kinase C (PKC)
PKC is a family of serine/threonine kinases involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Activation of PKC typically occurs through signaling cascades that produce diacylglycerol (DAG) and, for conventional isoforms, an increase in intracellular calcium. Once active, PKC phosphorylates a wide range of substrate proteins.
Inhibition of Aromatic L-amino Acid Decarboxylase and Reduction of Dopamine Levels
This compound, under its synonym m-hydroxybenzylamine, has been used as an inhibitor of aromatic L-amino acid decarboxylase (AADC)[2]. This enzyme is responsible for the conversion of L-DOPA to dopamine. By inhibiting AADC, this compound effectively reduces the synthesis of dopamine, leading to decreased levels of this neurotransmitter in regions such as the prefrontal cortex[2]. This application has been particularly useful in neuropharmacological studies to investigate the regulation of dopamine synthesis and release[2].
Potential Inhibition of Cyclooxygenase-2 (COX-2)
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50, Ki) for the inhibition of GRKs, PKC, or COX-2 by this compound. The characterization of this compound as a "potent" inhibitor is based on qualitative descriptions in the available sources. Similarly, quantitative data on the extent of dopamine reduction in the prefrontal cortex following administration of a specific dose of this compound were not found in the reviewed literature.
Experimental Protocols
The following are detailed, generalized methodologies for assessing the reported biological activities of this compound.
Kinase Inhibition Assay (GRK and PKC)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of this compound for a specific GRK or PKC isoform.
Materials:
-
Purified recombinant human kinase (e.g., GRK2, PKCα)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
This compound stock solution in DMSO
-
Phosphocellulose filter paper or other capture method
-
Scintillation counter and scintillation fluid
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid or another suitable stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the prefrontal cortex of a rodent model.
Objective: To quantify the effect of this compound administration on extracellular dopamine concentrations in the prefrontal cortex.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Anesthetics
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeted to the medial prefrontal cortex.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
After collecting stable baseline samples, administer this compound to the animal.
-
Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Quantify the change in dopamine levels from baseline following drug administration.
Conclusion
This compound is a molecule with a multifaceted pharmacological profile. Its established role as an inhibitor of aromatic L-amino acid decarboxylase provides a clear mechanism for its ability to reduce dopamine synthesis. The reported inhibition of GRKs and PKC suggests broader effects on cellular signaling, although quantitative data to confirm the potency of these interactions are currently lacking in the accessible literature. Further research is warranted to fully elucidate the quantitative aspects of its kinase inhibition and to explore the therapeutic potential that may arise from its diverse biological activities. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of dopamine synthesis in the medial prefrontal cortex is mediated by release modulating autoreceptors: studies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 3-(Aminomethyl)phenol: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics
Introduction: 3-(Aminomethyl)phenol, a simple aromatic compound featuring both a phenol and an aminomethyl group, has emerged as a valuable scaffold in medicinal chemistry. Its structural versatility allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding this compound, highlighting promising avenues for future investigation and drug development. For researchers, scientists, and drug development professionals, this document outlines key findings, experimental methodologies, and potential therapeutic applications, with a focus on anticancer, antimicrobial, and neuropharmacological research.
Anticancer Potential of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents, with research indicating their ability to inhibit tumor cell growth through various mechanisms.
Inhibition of EGFR and PI3K/Akt Signaling Pathways
A key area of investigation is the role of these derivatives in modulating critical cancer-related signaling pathways. Studies have shown that certain aminophenol derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream components of the PI3K/Akt pathway, which are frequently dysregulated in many cancers.
The EGFR signaling cascade begins with ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream pathways, including the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion[1]. The PI3K/Akt pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers[2][3][4][5][6][7][8].
Quantitative Data on Anticancer Activity
The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [9][10] |
| p-dodecylaminophenol | MCF-7 (Breast Cancer) | Potent (specific value not provided) | [11] |
| p-decylaminophenol | MCF-7 (Breast Cancer) | Potent (specific value not provided) | [11] |
| Benzoxazine and aminomethyl derivatives of eugenol | MCF7 (Breast Cancer) | Active (specific values not provided) | [12][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxicity of this compound derivatives using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 to 72 hours[14].
-
MTT Addition: After the incubation period, add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C[15][16].
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals[16].
-
Absorbance Measurement: Measure the absorbance of the solution at 550-590 nm using a microplate reader[16][17].
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound, particularly Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens.
Synthesis of Antimicrobial Derivatives
A common method for synthesizing these derivatives is through the condensation reaction of this compound with various aldehydes to form Schiff bases.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline and Hydrazone derivatives | E. faecalis | 32-64 | [18] |
| Pyrazoline and Hydrazone derivatives | S. aureus | 64 | [18] |
| Carbazole derivatives | S. aureus | 32 | [13] |
| Carbazole derivatives | S. epidermidis | 32 | [13] |
| Phenolic compounds | Gram-positive bacteria | 0.25–1.56 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Detailed Steps:
-
Preparation of Compounds: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate[18].
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard[2].
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 48 hours for fungi[18].
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[18].
Neuropharmacological Potential of this compound Analogs
Emerging research suggests that this compound and its analogs may have applications in neuropharmacology, particularly in modulating dopaminergic systems and exhibiting neuroprotective effects.
Modulation of Dopaminergic Systems
Dopamine is a crucial neurotransmitter involved in motor control, motivation, and reward[20]. Allosteric modulators of dopamine receptors, particularly the D2 receptor, are of interest for treating neurological and psychiatric disorders[10]. While direct evidence for this compound derivatives as potent dopamine receptor modulators is still developing, their structural similarity to dopamine suggests this as a promising area for investigation. The affinity of ligands for the D2 receptor is a key parameter in assessing their potential pharmacological effects[21].
Neuroprotective Effects
Phenolic compounds, in general, are known to possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory activities[22][23]. They can protect neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in cell survival and inflammation[9][20][24][25]. The phenolic moiety of this compound provides a basis for exploring its derivatives as potential neuroprotective agents for conditions like Alzheimer's and Parkinson's disease.
G-Protein Coupled Receptor Kinase (GRK) Inhibition
G-protein coupled receptor kinases (GRKs) play a critical role in the desensitization of G-protein coupled receptors (GPCRs). Overexpression or hyperactivity of certain GRKs, such as GRK2, has been implicated in cardiovascular diseases like heart failure[26][27]. Therefore, inhibitors of GRKs are being investigated as potential therapeutics.
This compound Derivatives as Potential GRK Inhibitors
The development of potent and selective GRK inhibitors is an active area of research[4][6][27]. While specific studies on this compound derivatives as GRK inhibitors are limited, their structural features make them potential candidates for targeting the ATP-binding site of these kinases.
Experimental Protocol: GRK Inhibition Assay
A common method to assess GRK inhibition is to measure the phosphorylation of a substrate, such as rhodopsin, by the kinase in the presence and absence of the inhibitor.
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing the GRK enzyme (e.g., GRK2), a substrate (e.g., light-activated rhodopsin), and a buffer containing MgCl2 and ATP.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.
-
Kinase Reaction: Initiate the phosphorylation reaction and incubate for a defined period.
-
Detection: Quantify the extent of substrate phosphorylation, often using radiolabeled ATP or specific antibodies against the phosphorylated substrate.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Future Research Directions and Conclusion
This compound presents a rich scaffold for the development of novel therapeutic agents. Based on the current body of research, several key areas warrant further investigation:
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic SAR and QSAR studies are crucial to understand how structural modifications of the this compound core influence biological activity[11][15][28][29]. This will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which these derivatives exert their effects is needed. This includes identifying specific protein targets and elucidating their interactions within signaling pathways.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of these compounds.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that this compound derivatives may have potential in other therapeutic areas beyond those already explored, such as inflammatory diseases and metabolic disorders.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Neuroprotective role of polyphenols against oxidative stress-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of selected phenolic compounds: QSAR studies using ridge regression and neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 15. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel inhibitors of phosphorylation independent activity of GRK2 modulate cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular modeling of G-protein coupled receptor kinase 2: docking and biochemical evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: The Versatility of 3-(Aminomethyl)phenol in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a valuable and versatile bifunctional organic building block.[1][2] Its structure, featuring a reactive primary amine and a nucleophilic phenol group on a benzene ring, allows for a wide array of chemical transformations. This unique arrangement makes it a key intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and complex molecular scaffolds for medicinal chemistry. These notes provide an overview of its applications, quantitative data for key reactions, and detailed experimental protocols.
Key Applications in Organic Synthesis
This compound serves as a foundational precursor in several critical synthetic transformations:
-
Synthesis of Schiff Bases: The aminomethyl group readily undergoes condensation reactions with various aldehydes and ketones to form stable Schiff bases (imines).[3][4] These products are not only important in their own right, exhibiting a range of biological activities, but also serve as intermediates for the synthesis of more complex heterocyclic systems.[5][6]
-
N-Acylation and N-Sulfonylation: The primary amine can be easily acylated or sulfonylated to produce a variety of amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Pictet-Spengler Reaction: As a β-arylethylamine analogue, it can participate in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline scaffolds.[7][8][9] This reaction involves the condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[7][8] The resulting heterocyclic core is prevalent in many natural products and pharmacologically active alkaloids.
-
Synthesis of Oxazolines and Other Heterocycles: The dual functionality of this compound enables its use in the synthesis of various heterocyclic rings like oxazolines.[10][11][12] Oxazolines are significant as ligands in asymmetric catalysis and as intermediates in organic synthesis.[11][12]
Quantitative Data for Synthetic Applications
The following table summarizes quantitative data from various synthetic procedures utilizing this compound and its derivatives, offering a comparative overview of different reaction types and their efficiencies.
| Reaction Type | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Schiff Base Formation | 3-Aminophenol, 2-Hydroxy-3-methoxybenzaldehyde | None | Methanol | Reflux, 8h | (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol | High | [5] |
| Schiff Base Formation | Aminophenols, Trimethinium salts | Triethylamine | Ethanol | Reflux, 12h | Allylidene amino phenol Schiff bases | Excellent | [13] |
| Amide Coupling | 3-Hydroxyaniline, 3-Methoxybenzoic acid | HATU, Et₃N | DMF | 70°C, 2h | N-(3-hydroxyphenyl)-3-methoxybenzamide | 62% | [14] |
| Oxazoline Synthesis | Isatoic anhydride, Amino-alcohols | Anhydrous ZnCl₂ | Chlorobenzene or Toluene | Reflux | 2-(aminophenyl)-2-oxazolines | 22-85% | [15] |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic Acid (e.g., HCl, TFA) or Lewis Acid (e.g., BF₃·OEt₂) | Varies | Heating | Tetrahydroisoquinoline | High (with electron-donating groups) | [8][16] |
| Formylation | 3-Acetamidophenol, 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene | None | Chlorobenzene | 100°C, 6h | N-[2,4-Bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide | 71-78% | [17] |
Experimental Protocols
Here are detailed methodologies for key synthetic transformations involving aminophenol derivatives.
Protocol 1: General Synthesis of a Schiff Base from an Aminophenol
This protocol describes a general method for the condensation of an aminophenol with an aldehyde to yield a Schiff base, a common reaction for this compound's amine group.[5]
Materials:
-
3-Aminophenol (1.0 eq)
-
2-Hydroxy-3-methoxybenzaldehyde (1.0 eq)
-
Methanol
Procedure:
-
Dissolve 3-aminophenol (e.g., 4 mmol, 0.436 g) in methanol in a round-bottom flask equipped with a reflux condenser.[5]
-
Add an equimolar amount of 2-hydroxy-3-methoxybenzaldehyde (e.g., 4 mmol, 0.608 g) to the solution.[5]
-
Heat the reaction mixture to reflux and maintain for 8 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
The structure of the resulting Schiff base, (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol, can be confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[5] The formation is confirmed by the appearance of a strong imine band (C=N) in the IR spectrum (around 1618-1631 cm⁻¹) and the disappearance of the primary amine bands.[5]
Protocol 2: Synthesis of N-(3-hydroxyphenyl)acetamide via N-Acylation
This protocol outlines the acylation of the amino group of an aminophenol, a fundamental transformation for creating amide derivatives.
Materials:
-
3-Aminophenol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Ethanol or Water as solvent
-
Sodium Bicarbonate (for neutralization)
Procedure:
-
Suspend 3-aminophenol in water or ethanol in a flask placed in an ice bath to maintain a low temperature.
-
Slowly add acetic anhydride to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting aminophenol is consumed.
-
If the reaction is performed in an acidic medium, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The product, N-(3-hydroxyphenyl)acetamide, will precipitate out of the solution.
-
Collect the white solid by filtration, wash thoroughly with cold water, and dry.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound in synthesis.
Caption: Synthetic pathways from this compound.
Caption: Mechanism of the Pictet-Spengler reaction.
References
- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 73604-31-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijacskros.com [ijacskros.com]
- 5. iieta.org [iieta.org]
- 6. mdpi.com [mdpi.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazoline - Wikipedia [en.wikipedia.org]
- 13. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
3-(Aminomethyl)phenol: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: 3-(Aminomethyl)phenol, a simple aromatic amine, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. Its unique structural features, comprising a phenol, a benzene ring, and an aminomethyl group, provide a versatile platform for the development of drugs targeting a wide range of therapeutic areas. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols for the synthesis and biological evaluation of key derivatives, quantitative pharmacological data, and visual representations of relevant signaling pathways and experimental workflows.
Applications in Drug Discovery and Development
The this compound moiety is a key pharmacophore in several approved drugs and clinical candidates. Its ability to participate in various chemical transformations allows for the facile introduction of diverse functionalities, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. Notable applications include the development of analgesics, neuroprotective agents, and antioxidants.
Key Therapeutic Areas:
-
Analgesia: The phenol group can mimic the phenolic moiety of endogenous opioids, while the aminomethyl group allows for the introduction of substituents that modulate receptor affinity and selectivity. A prominent example is Tapentadol , a centrally acting analgesic with a dual mechanism of action.
-
Neuroprotection: Derivatives of this compound have shown promise in the treatment of neurodegenerative diseases. The antioxidant properties of the phenol group, combined with the ability to introduce other neuroprotective pharmacophores, have led to the development of compounds like Edaravone , a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
-
Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), making this scaffold a valuable starting point for the design of novel antioxidants and anti-inflammatory agents.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for prominent drugs and derivatives synthesized using the this compound scaffold or its bioisosteres.
| Compound | Target(s) | Parameter | Value | Reference(s) |
| Tapentadol | µ-Opioid Receptor (MOR) | Ki | 0.1 µM (100 nM) | [1][2] |
| Norepinephrine Transporter (NET) | Ki | 0.5 µM (500 nM) | [1][2] | |
| µ-Opioid Receptor (MOR) | EC50 | 1.8 µM | [3] | |
| Norepinephrine Transporter (NET) | EC50 | 2.3 µM | [3] | |
| Morphine | µ-Opioid Receptor (MOR) | Ki | 2.2 nM | [4] |
| Edaravone | Free Radical Scavenger | - | - | - |
Table 1: Receptor Binding Affinities and Potencies of Tapentadol and Morphine. This table provides a comparison of the binding affinities (Ki) and potencies (EC50) of Tapentadol and the classic opioid, Morphine, for their primary targets.
| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference(s) |
| Edaravone | Hydrogen Peroxide Scavenging Assay (HPSA) | > 25 | [5] |
| DPPH Radical Scavenging Assay | ~20 | [5] | |
| ABTS Radical Scavenging Assay | < 10 | [5] | |
| Edaravone Derivative 2 | HPSA | < 10 | [5] |
| DPPH Assay | ~20 | [5] | |
| ABTS Assay | > 25 | [5] | |
| Edaravone Derivative 3 | HPSA | < 10 | [5] |
| DPPH Assay | ~20 | [5] | |
| ABTS Assay | > 25 | [5] | |
| Ascorbic Acid (Standard) | HPSA | 24.84 | [5] |
Table 2: Antioxidant Activity of Edaravone and its Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for Edaravone and two of its derivatives in various antioxidant assays, with Ascorbic Acid as a standard for comparison.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key drugs derived from precursors related to this compound and for relevant biological assays.
Synthesis Protocols
Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
This protocol describes the synthesis of Edaravone via the Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate.[6][7][8][9][10]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (optional, as solvent)
-
Water
-
Sodium hydroxide (for neutralization if starting from phenylhydrazine hydrochloride)
-
Diethyl ether or n-hexane (for precipitation/washing)
-
Hydrochloric acid or Acetic acid (as catalyst, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate. The reaction can be performed neat or in a solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) can be added.
-
Reaction: Heat the mixture to reflux (around 135-145°C if neat) for 1 to 3 hours. The reaction is exothermic.
-
Isolation of Crude Product: After cooling the reaction mixture to room temperature, a viscous syrup will form. Add diethyl ether or n-hexane and stir vigorously to induce precipitation of the crude product.
-
Filtration and Washing: Filter the solid product using a Büchner funnel and wash thoroughly with diethyl ether or n-hexane to remove unreacted starting materials and byproducts.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.
-
Drying: Filter the purified crystals and dry them in a desiccator under vacuum.
Protocol 2: Synthesis of Tapentadol Hydrochloride
This multi-step synthesis starts from 3-methoxypropiophenone and involves a stereoselective Mannich reaction followed by Grignard reaction, deoxygenation, and demethylation.
Step 1: Mannich Reaction
-
React 1-(3-methoxyphenyl)propan-1-one with paraformaldehyde and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) with catalytic acid to form the Mannich base, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.
Step 2: Grignard Reaction
-
Treat the Mannich base with ethylmagnesium bromide in an ethereal solvent like THF. This reaction stereoselectively adds an ethyl group to the carbonyl carbon, forming the tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
Step 3: Deoxygenation
-
The tertiary alcohol is converted to a leaving group (e.g., by reaction with thionyl chloride) and then reduced to remove the hydroxyl group. This step yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.
Step 4: Demethylation and Salt Formation
-
The methoxy group is cleaved using a demethylating agent like methionine in methanesulfonic acid to yield the free phenol, Tapentadol.[11][12]
-
The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Biological Assay Protocols
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic or cytoprotective effects of compounds on cultured cells.[13][14][15][16]
Materials:
-
96-well cell culture plates
-
Cultured cells (e.g., neuronal cells for neuroprotection studies)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-48 hours). Include vehicle-treated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Protocol 4: Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.[17][18][19][20][21]
Materials:
-
BV-2 microglial cells
-
96-well cell culture plates
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding and Treatment: Seed BV-2 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24-48 hours to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of this compound derivatives.
Caption: Edaravone's neuroprotective signaling pathways.
Caption: Dual mechanism of action of Tapentadol.
Caption: General workflow for drug discovery.
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily modify its core structure have enabled the development of important drugs with diverse pharmacological activities. The examples of Tapentadol and Edaravone highlight the successful translation of this scaffold from a simple chemical entity to clinically effective therapeutics. The provided protocols and data serve as a resource for researchers in the field of drug discovery and development, facilitating further exploration of the potential of this compound and its derivatives in addressing unmet medical needs.
References
- 1. [PDF] (–)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Edaravone compound synthesized by new method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]
- 9. CN111848517A - A kind of preparation method of Edaravone - Google Patents [patents.google.com]
- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Copper modulates the phenotypic response of activated BV2 microglia through the release of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
Application Notes and Protocols for the Quantification of 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for quality control during drug manufacturing, for stability studies of pharmaceutical formulations, and in pharmacokinetic and metabolism studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below, with detailed protocols and data to follow.
| Method | Principle | Throughput | Specificity | Sensitivity |
| HPLC-UV | Reversed-phase chromatography with UV detection. | High | High | Moderate |
| GC-MS | Gas chromatography for separation followed by mass spectrometry for detection, often requiring derivatization. | Moderate | Very High | High |
| UV-Vis Spectrophotometry | Colorimetric reaction forming a chromophore that is quantified by its absorbance of visible light. | High | Low | Low to Moderate |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of this compound, offering high precision and accuracy. The following protocol is adapted from a validated method for the analysis of aminophenol isomers.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A mixed-mode stationary phase column, such as a Duet SCX/C18 column, is recommended for optimal separation of aminophenol isomers. A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can also be used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous phosphate buffer and methanol (e.g., 85:15 v/v). The pH of the aqueous buffer should be optimized for best peak shape and retention, typically around pH 4.85.[1][2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.[2]
2. Reagent and Standard Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a phosphate buffer solution and adjust the pH to 4.85 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): HPLC-grade methanol.
-
Diluent: The mobile phase is a suitable diluent for standards and samples.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range.
3. Sample Preparation:
-
Pharmaceutical Formulations (e.g., Capsules):
-
Accurately weigh the contents of a representative number of capsules.
-
Transfer a portion of the powdered contents, equivalent to a target concentration of this compound, into a volumetric flask.
-
Add the diluent to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Biological Samples (e.g., Plasma/Serum):
-
Protein precipitation is a common method for sample clean-up. Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are illustrative and should be determined for each specific method and laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity for the quantification of this compound. Due to the polar nature and low volatility of the analyte, derivatization is typically required prior to analysis.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
2. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
-
Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of the derivatizing reagent (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
3. Sample Preparation:
-
Biological Samples (e.g., Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave any conjugates (e.g., using β-glucuronidase/arylsulfatase).
-
Adjust the pH to ~5 with a buffer.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
Proceed with the derivatization step as described above.
-
4. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and the presence of characteristic ions.
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.
Quantitative Data Summary: GC-MS
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are illustrative and should be determined for each specific method and laboratory.
UV-Vis Spectrophotometry
This method is a simple and cost-effective approach for the quantification of this compound, particularly for in-process control where high specificity is not paramount. The method is based on a color-forming reaction.
Experimental Protocol: UV-Vis Spectrophotometry
1. Principle:
This protocol utilizes the diazotization of a primary aromatic amine followed by a coupling reaction to form a colored azo dye. 3-Aminophenol can be used in a reaction to estimate other compounds, and a similar principle can be adapted for its own quantification.[3] A common reaction for phenols involves coupling with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored complex.
2. Instrumentation:
-
A UV-Vis spectrophotometer capable of measuring absorbance in the visible range.
-
Matched quartz or glass cuvettes (1 cm path length).
3. Reagents and Standard Preparation:
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the color-forming reaction (e.g., borate buffer, pH 9.0).
-
4-Aminoantipyrine (4-AAP) Reagent: Prepare a fresh solution of 4-AAP in water (e.g., 2% w/v).
-
Oxidizing Agent: Prepare a solution of an oxidizing agent like potassium ferricyanide or potassium persulfate in water (e.g., 8% w/v).
-
Standard Stock Solution: Prepare a stock solution of this compound in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.
4. Procedure:
-
To a series of volumetric flasks, add aliquots of the calibration standards or sample solutions.
-
Add the buffer solution to each flask.
-
Add the 4-AAP reagent and mix well.
-
Add the oxidizing agent and mix.
-
Dilute to the mark with deionized water and allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 510 nm for the 4-AAP reaction).
-
Prepare a reagent blank using deionized water instead of the standard or sample and subtract its absorbance from all readings.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary: UV-Vis Spectrophotometry
| Parameter | Typical Value |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | Dependent on the specific chromophore formed |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are illustrative and should be determined for each specific method and laboratory. This method is susceptible to interference from other phenolic compounds.
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a good balance of specificity, sensitivity, and throughput for routine quality control. GC-MS is the method of choice for complex matrices or when high sensitivity and unambiguous identification are required. UV-Vis spectrophotometry provides a simple and rapid, albeit less specific, alternative for in-process monitoring. The protocols and data presented herein should serve as a valuable starting point for the development and validation of analytical methods for this compound in various applications.
References
Scale-Up Synthesis of 3-(Aminomethyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-(Aminomethyl)phenol, a key intermediate in the pharmaceutical and chemical industries. The following sections outline various synthetic routes, present quantitative data in a structured format, and provide detailed experimental procedures.
Introduction
This compound, also known as 3-hydroxybenzylamine, is a versatile building block used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structure incorporates both a reactive amino group and a phenolic hydroxyl group, making it a valuable synthon for introducing the 3-hydroxybenzylamine moiety into larger molecules. Several synthetic strategies exist for its preparation on a laboratory and industrial scale. This document focuses on the most common and scalable methods.
Synthetic Routes and Mechanisms
The primary methods for the synthesis of this compound on a larger scale include:
-
Demethylation of 3-Methoxybenzylamine: This is a widely used industrial method that involves the cleavage of the methyl ether of 3-methoxybenzylamine to yield the desired product.
-
Reduction of 3-Hydroxybenzonitrile: This method involves the reduction of the nitrile group of 3-hydroxybenzonitrile to an aminomethyl group.
-
Reductive Amination of 3-Hydroxybenzaldehyde: This approach involves the reaction of 3-hydroxybenzaldehyde with an ammonia source, followed by reduction to form the primary amine.
The following sections will delve into the specifics of each of these routes.
Route 1: Demethylation of 3-Methoxybenzylamine
This method is advantageous due to the relatively low cost of the starting material and the high yields achievable. The reaction is typically carried out using a strong acid, such as hydrobromic acid.[1][2]
Reaction Pathway
Caption: Demethylation of 3-Methoxybenzylamine to this compound.
Experimental Protocol
This protocol is adapted from patented industrial synthesis methods.[1][2][3]
Materials:
-
3-Methoxybenzylamine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium hydroxide solution (50%)
-
Toluene (or other suitable organic solvent)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
Equipment:
-
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Distillation setup
-
Receiving flasks
-
pH meter
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: Charge the glass-lined reactor with 3-methoxybenzylamine and hydrobromic acid. The typical molar ratio of 3-methoxybenzylamine to HBr is between 1:2 and 1:4.[1][2]
-
Initial Distillation: Heat the reaction mixture under stirring to distill off water. Continue distillation until the temperature of the vapor reaches approximately 120°C. This step is crucial for increasing the concentration of HBr and the reaction temperature.[1][3]
-
Demethylation Reaction: Maintain the reaction mixture at reflux (typically above 120°C) until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC, GC). During this phase, methyl bromide is formed as a byproduct and should be handled with appropriate safety precautions.
-
Hydrobromic Acid Recovery (Optional): After the reaction is complete, continue distillation to recover excess hydrobromic acid.[1][3]
-
Work-up and Neutralization: Cool the reaction mixture and dilute with water. Adjust the pH of the aqueous solution to approximately 9-10 using a 50% sodium hydroxide solution to precipitate the crude product.[1][2]
-
Extraction (Optional): An optional extraction with a solvent like toluene can be performed before neutralization to remove any non-basic impurities.[1][2]
-
Isolation and Purification: The precipitated this compound is isolated by filtration. The filter cake is washed with cold deionized water to remove residual salts.
-
Drying: The purified product is dried under vacuum at an appropriate temperature to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (3-Methoxybenzylamine:HBr) | 1:2 to 1:4 | [1][2] |
| Reaction Temperature | >120°C | [1][3] |
| pH for Precipitation | 9-10 | [1][2] |
| Yield | >90% | [2] |
Route 2: Reduction of 3-Hydroxybenzonitrile
This method offers a direct route to the product from a commercially available starting material. The choice of reducing agent is critical for achieving high yields and purity.
Reaction Pathway
Caption: Reduction of 3-Hydroxybenzonitrile to this compound.
Experimental Protocol (General)
Materials:
-
3-Hydroxybenzonitrile
-
Reducing agent (e.g., Raney Nickel with H₂, LiAlH₄, NaBH₄/CoCl₂)
-
Anhydrous solvent (e.g., ethanol, THF, diethyl ether)
-
Ammonia (if using catalytic hydrogenation)
-
Acid and base for work-up
Equipment:
-
High-pressure reactor (for catalytic hydrogenation)
-
Standard glass reactor for chemical reduction
-
Filtration and drying equipment
Procedure (Catalytic Hydrogenation Example):
-
Reactor Charging: To a high-pressure autoclave, add 3-hydroxybenzonitrile, a suitable solvent such as ethanol, Raney Nickel catalyst, and a source of ammonia.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 atm) and heat to the desired temperature (e.g., 50-100°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: The solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzonitrile | |
| Typical Reducing Agents | Raney Ni/H₂, LiAlH₄, NaBH₄/CoCl₂ | |
| Reported Yields | Variable, generally good to high |
Route 3: Reductive Amination of 3-Hydroxybenzaldehyde
This is a classical method for amine synthesis. The aldehyde is first reacted with an ammonia equivalent to form an imine, which is then reduced in situ.
Reaction Pathway
Caption: Reductive Amination of 3-Hydroxybenzaldehyde.
Experimental Protocol (Example)
A similar procedure for the synthesis of 4-hydroxybenzylamine can be adapted for the meta-isomer.[4][5]
Materials:
-
3-Hydroxybenzaldehyde
-
Ammonia (e.g., 7N aqueous solution)
-
Methanol or Ethanol
-
Raney Nickel
-
Hydrogen gas
Equipment:
-
High-pressure autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Mixture Preparation: In a high-pressure autoclave, dissolve 3-hydroxybenzaldehyde in methanol. Add Raney Nickel and an aqueous ammonia solution.[5]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 100 atm) and stir at room temperature.[4]
-
Reaction Monitoring: The reaction can be monitored by TLC or HPLC.
-
Catalyst Removal: After the reaction is complete, vent the reactor and filter the mixture through a pad of celite to remove the Raney Nickel.[5]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization.
Quantitative Data
| Parameter | Value (for p-isomer) | Reference |
| Molar Ratio (Aldehyde:Ammonia) | 1:excess | [5] |
| Catalyst | Raney Nickel | [4][5] |
| Hydrogen Pressure | ~100 atm | [4] |
| Yield | ~85% (for p-isomer) | [4] |
General Experimental Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Hydrobromic Acid: Corrosive and toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Methyl Bromide: A toxic and gaseous byproduct of the demethylation reaction. Ensure the reaction setup is in a fume hood and that any off-gassing is appropriately scrubbed.
-
Raney Nickel: Highly flammable when dry (pyrophoric). Handle as a slurry in water or solvent.
-
Hydrogen Gas: Highly flammable and explosive. Use with appropriate safety measures in a well-ventilated area, and ensure all equipment is properly grounded.
-
Lithium Aluminum Hydride: Reacts violently with water. Use in an anhydrous environment and handle with extreme care.
Conclusion
The scale-up synthesis of this compound can be effectively achieved through several synthetic routes. The demethylation of 3-methoxybenzylamine using hydrobromic acid is a robust and high-yielding method suitable for industrial production. The reduction of 3-hydroxybenzonitrile and the reductive amination of 3-hydroxybenzaldehyde are also viable alternatives, with the choice of method depending on factors such as raw material availability, cost, and the desired scale of production. Careful attention to reaction parameters and safety protocols is essential for a successful and safe scale-up synthesis.
References
- 1. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 2. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 3. A kind of synthetic method of hydroxybenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Aminomethyl)phenol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Aminomethyl)phenol (also known as 3-Hydroxybenzylamine).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. For aminophenols, purification can also sometimes be achieved by distillation under reduced pressure to remove high-boiling impurities, followed by recrystallization.[1] Another potential strategy involves manipulating the pH; since the molecule has a basic amine group and an acidic phenolic group, it can be converted into a salt to remove non-polar impurities.[2]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] The solvent should also be chemically inert to this compound and have a boiling point that allows for easy removal.[3] Given the polar nature of the compound (containing -OH and -NH2 groups), polar solvents are a good starting point. Water can be a good choice for polar compounds, potentially leading to a very pure product.[2] Mixed solvent systems (e.g., ethanol-water, methanol-ether) can also be effective.
Q3: What are the potential impurities I should be aware of during the purification of this compound?
A3: Impurities depend heavily on the synthetic route. Common impurities in phenol and aminophenol preparations can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: These can include isomers (e.g., 2- or 4-(Aminomethyl)phenol), products of side reactions, or high-boiling condensation products.[1] In syntheses involving the reduction of a nitro group, related compounds like aniline might be present.[4]
-
Reagents and catalysts: Traces of catalysts or reagents used in the reaction.[1]
Q4: How can I assess the purity of my final product?
A4: Purity assessment is crucial. A combination of methods provides the most accurate picture. The table below summarizes common techniques.
| Technique | Information Provided | Notes |
| Melting Point | A sharp melting point range close to the literature value (167-171 °C) indicates high purity. | A broad or depressed melting point suggests the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity (e.g., >98.0 area%). | Can separate and quantify impurities with different polarities. |
| Gas Chromatography (GC) | Used to determine the presence of volatile impurities.[5] | Often coupled with a Flame Ionization Detector (FID) for phenols.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals. | ¹H NMR and ¹³C NMR are standard. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (-OH, -NH2, aromatic ring). | Can be used to confirm the identity of the compound. |
Q5: What are the stability and storage considerations for this compound?
A5: this compound is a solid that should be stored in a cool, dry place away from incompatible materials. Phenols and amines can be sensitive to air and light and may oxidize over time, leading to discoloration. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. It is classified as a combustible solid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low or No Yield After Recrystallization
If you are experiencing a significant loss of product during the recrystallization process, consider the following causes and solutions.
| Possible Cause | Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the solvent even at low temperatures. Solution: Select a less polar solvent or use a mixed-solvent system. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. |
| Premature Crystallization | The product crystallizes in the funnel during hot filtration. Solution: Use a pre-heated filter funnel and receiving flask. Minimize the amount of solvent used to dissolve the compound, but ensure it remains dissolved at the boiling temperature. |
| Incomplete Precipitation | Not all of the dissolved product has crystallized out of the solution. Solution: Cool the solution for a longer period, preferably in an ice bath. Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. |
| Using Too Much Solvent | An excessive amount of solvent was used for dissolution, keeping the compound in solution even when cooled. Solution: Evaporate some of the solvent under reduced pressure and then attempt to cool and crystallize the solution again. |
Troubleshooting Workflow: Low Recrystallization Yield
Caption: A flowchart for diagnosing and solving low yield issues during recrystallization.
Problem 2: Product Fails to Crystallize or Oils Out
This occurs when the compound separates as a liquid instead of a solid.
| Possible Cause | Solution |
| High Impurity Level | Impurities can depress the melting point and interfere with crystal lattice formation. Solution: First, try to purify the crude product by another method, such as an acid-base extraction or a quick column chromatography step to remove major impurities, then attempt recrystallization again. |
| Solution is Supersaturated | The concentration of the compound is too high for crystallization to initiate. Solution: Add a small amount of fresh, cold solvent to the "oiled" mixture and stir vigorously. Try scratching the flask or adding a seed crystal. |
| Cooling Too Rapidly | Rapid cooling can sometimes favor oil formation over crystal growth. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
Problem 3: Product Purity is Still Low After Purification
If analytical tests show that your product is still not pure, consider these points.
| Possible Cause | Solution |
| Inappropriate Purification Method | Recrystallization may not be effective at removing impurities with similar solubility profiles. Solution: Use an orthogonal purification method. If impurities are non-polar, an acid-base extraction can be effective. For isomers or closely related compounds, column chromatography is often necessary. |
| Co-crystallization of Impurities | The impurity has crystallized along with the desired product. Solution: Perform a second recrystallization, possibly using a different solvent system.[7] |
| Compound Decomposition | This compound might be degrading during the purification process, for example, due to excessive heat or oxidation. Solution: Use lower temperatures where possible. If heating, do so under an inert atmosphere (N₂ or Ar). Ensure solvents are free of peroxides. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, isopropanol) to find one where it is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature, to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Preliminary Purification
This protocol can remove neutral organic impurities.
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer. Wash it with fresh ethyl acetate to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) until the solution is neutral or slightly basic to precipitate the purified this compound.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. This product can then be further purified by recrystallization if needed.
Decision Workflow: Choosing a Purification Method
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(Aminomethyl)phenol
Welcome to the technical support center for 3-(Aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
This compound possesses three primary reactive sites: the primary amino group (-NH2), the phenolic hydroxyl group (-OH), and the aromatic ring. The reactivity of each site is dependent on the reaction conditions.
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Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile and a base.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. The lone pairs on the oxygen atom also activate the aromatic ring towards electrophilic substitution.
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Aromatic Ring: The hydroxyl group strongly activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the ortho and para positions relative to the hydroxyl group.
Q2: Which functional group, the amine or the phenol, is more reactive towards acylation?
Under neutral or slightly basic conditions (e.g., in the presence of a non-nucleophilic base like pyridine), the amino group is significantly more nucleophilic than the hydroxyl group and will be selectively acylated.[1] To achieve O-acylation, the amino group must first be protected.
Q3: How can I achieve selective O-alkylation or O-acylation?
-
Selective O-Alkylation: The amino group must be protected before O-alkylation. A common strategy involves the formation of an imine by reacting the aminophenol with an aldehyde (e.g., benzaldehyde), followed by alkylation of the hydroxyl group, and subsequent hydrolysis of the imine to restore the amino group.
-
Selective O-Acylation: This can be achieved under acidic conditions.[2] The amino group is protonated to form an ammonium salt (-NH3+), which is no longer nucleophilic. The hydroxyl group can then be acylated.[2]
Q4: What are the common impurities found in commercial this compound?
A potential impurity in this compound, especially if synthesized via the demethylation of 3-methoxybenzylamine, is the starting material, 3-methoxybenzylamine, due to incomplete reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Steps |
| Reagent Incompatibility | Ensure that the chosen reagents are compatible with the functional groups of this compound. Strong oxidizing agents can lead to degradation and polymerization. |
| Incorrect pH | The pH of the reaction is critical for controlling the reactivity of the amino and hydroxyl groups. For N-acylation, a neutral to slightly basic pH is optimal. For O-acylation, acidic conditions are required to protonate the amine.[2] |
| Poor Solubility | This compound has limited solubility in some organic solvents. Ensure that an appropriate solvent system is used to achieve homogeneity. |
| Steric Hindrance | Bulky reagents may react slowly or not at all due to steric hindrance around the reactive sites. Consider using less sterically hindered reagents if possible. |
Issue 2: Formation of Multiple Products and Side Reactions
The presence of multiple functional groups in this compound can lead to a variety of side reactions.
| Side Reaction | Probable Cause | Prevention and Mitigation |
| N,O-di-acylation/alkylation | Use of excess acylating or alkylating agent and/or strong basic conditions. | Use stoichiometric amounts of the electrophile. For selective N-acylation, use mild basic conditions. For selective O-alkylation/acylation, protect the amino group first. |
| Ring Substitution (e.g., Halogenation, Nitration) | Reaction with strong electrophiles under conditions that favor electrophilic aromatic substitution. The hydroxyl group is a strong activating group. | Protect the hydroxyl group (e.g., as an ether or ester) before performing reactions with strong electrophiles intended for other parts of the molecule. |
| Oxidation/Polymerization | Presence of strong oxidizing agents or exposure to air and light over extended periods. Aminophenols are susceptible to oxidation, which can lead to colored impurities and polymerization.[3] | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified reagents and solvents. Store this compound in a cool, dark place. |
| Incomplete Deprotection | If using protecting groups, the deprotection step may be incomplete, leading to a mixture of protected and unprotected products. | Optimize deprotection conditions (reagent, temperature, time). Monitor the reaction progress by TLC or LC-MS to ensure complete removal of the protecting group. |
| Reaction Type | Desired Product | Potential Side Product(s) | Control Strategy |
| N-Acylation | N-(3-hydroxybenzyl)acetamide | O-acetylated product, N,O-diacetylated product, Ring acylation products | Use stoichiometric acylating agent, mild base (e.g., pyridine), low temperature. |
| O-Alkylation | 3-(Aminomethyl)anisole | N-alkylated product, N,O-dialkylated product, Quaternary ammonium salt | Protect the amino group (e.g., as an imine) before alkylation. |
| Electrophilic Aromatic Substitution | e.g., 2-Bromo-3-(aminomethyl)phenol | Poly-substituted products, Oxidized byproducts | Use mild reaction conditions, consider protecting the hydroxyl group. |
Experimental Protocols
Selective N-Acetylation of this compound
This protocol describes the preferential acetylation of the amino group.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as pyridine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Selective O-Acylation via Amino Group Protonation
This protocol allows for the acylation of the hydroxyl group by deactivating the amino group.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable acidic solvent, such as glacial acetic acid or trifluoroacetic acid.[2]
-
The amino group will be protonated in situ.
-
Add the acylating agent (e.g., acetic anhydride, 1.1 eq).
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Visualizations
Logical Workflow for Selective Functionalization
The following diagram illustrates the decision-making process for the selective functionalization of this compound.
Caption: Decision tree for selective reactions of this compound.
Potential Side Reaction Pathways
This diagram illustrates the potential for side reactions when reacting this compound with an electrophile (E+).
References
stability and degradation of 3-(Aminomethyl)phenol
Welcome to the technical support center for 3-(Aminomethyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. Long-term storage at low temperatures (e.g., 2-8 °C) is recommended to minimize potential degradation.
Q2: What is the expected appearance of this compound, and what if my sample is discolored?
A2: this compound is typically a white to off-white or light yellow crystalline solid. Discoloration, such as darkening to a tan or brown color, may indicate degradation, likely due to oxidation or polymerization. If your sample is significantly discolored, it is advisable to assess its purity before use.
Q3: Is this compound sensitive to air or light?
A3: Yes, compounds containing both phenolic and aminomethyl groups can be sensitive to air (oxygen) and light.[1] The phenol moiety is susceptible to oxidation, which can be accelerated by light, leading to the formation of colored quinone-like compounds.[2][3] The aminomethyl group can also undergo oxidative degradation.[4][5] Therefore, it is crucial to store the compound in an inert atmosphere (e.g., under argon or nitrogen) and in a light-protected container.
Q4: How does the pH of a solution affect the stability of this compound?
A4: The pH of the solution can significantly impact the stability of this compound. The compound has two ionizable groups: the phenolic hydroxyl (weakly acidic) and the amino group (basic). At acidic pH, the amino group will be protonated, which may offer some protection against oxidation. However, strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to other forms of degradation. Phenols are generally more stable at acidic to neutral pH and more susceptible to oxidation at alkaline pH.[6]
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, the main degradation pathways for this compound are likely to be:
-
Oxidation: The phenol ring can be oxidized to form quinones or other colored byproducts. The benzylamine moiety can also be oxidized.[2][4][5]
-
Photodegradation: Exposure to UV or visible light can catalyze oxidative processes.
-
Polymerization: Phenolic compounds can undergo polymerization, especially in the presence of catalysts or upon oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sample Discoloration (Yellowing or Browning) | Oxidation of the phenol or amine functional group. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. For solutions, use deoxygenated solvents and prepare them fresh. |
| Incomplete Dissolution or Precipitation in Solution | pH-dependent solubility; degradation leading to insoluble products. | Adjust the pH of the solution. This compound has both acidic and basic functional groups, so its solubility will vary with pH. If precipitation occurs over time, it may be a sign of degradation; consider re-evaluating the sample's purity. |
| Unexpected Reaction Products | Reactivity of the phenol or amine group with other reagents in the experiment. | The phenol hydroxyl group is nucleophilic and can react with electrophiles. The amine group is also nucleophilic and can react with various electrophiles.[7][8][9] The aromatic ring is activated and susceptible to electrophilic substitution.[7][10] Review the compatibility of all reagents in your reaction mixture. |
| Loss of Purity Over Time in Storage | Inappropriate storage conditions leading to slow degradation. | Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[11][12]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method, such as HPLC with UV or MS detection.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[13][14]
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution (example):
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm).
-
MS detection can be used for the identification of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenols - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpsm.com [ijpsm.com]
troubleshooting 3-(Aminomethyl)phenol synthesis yield issues
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound is the reduction of 3-hydroxybenzonitrile. An alternative, though less direct, route involves the chemical modification of 3-aminophenol.
Q2: I am experiencing low yields in the reduction of 3-hydroxybenzonitrile. What are the potential causes?
Low yields in this reduction can stem from several factors, including the choice of reducing agent, reaction conditions, and the purity of the starting material. Incomplete reaction, side reactions, and difficult product isolation are common culprits.
Q3: Which reducing agent is best for the conversion of 3-hydroxybenzonitrile to this compound?
The choice of reducing agent is critical and depends on the scale of your reaction and available equipment. The two primary options are catalytic hydrogenation and chemical hydrides.
-
Catalytic Hydrogenation: This method often provides high yields and is scalable. However, the catalyst, temperature, and pressure must be carefully optimized.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce the nitrile. However, its high reactivity can lead to side reactions, and it requires strictly anhydrous conditions. The acidic phenolic proton will also react with LiAlH₄, consuming at least one equivalent of the reagent.[1]
Troubleshooting Guide: Reduction of 3-Hydroxybenzonitrile
This guide addresses specific issues that may arise during the synthesis of this compound via the reduction of 3-hydroxybenzonitrile.
Issue 1: Low Yield with Catalytic Hydrogenation
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Use a fresh, high-quality catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel). Ensure the catalyst has not been poisoned by impurities in the starting material or solvent. |
| Suboptimal Reaction Conditions | Optimize hydrogen pressure, reaction temperature, and reaction time. These parameters are interdependent and require systematic optimization. |
| Poor Mass Transfer | Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen. |
| Solvent Choice | Use a solvent that solubilizes the starting material and is compatible with the catalyst and reaction conditions (e.g., ethanol, methanol, or ethyl acetate). |
Issue 2: Low Yield and/or Complex Mixture with LiAlH₄ Reduction
| Potential Cause | Troubleshooting Suggestion |
| Reaction with Phenolic Hydroxyl Group | The acidic proton of the phenol will react with LiAlH₄. Use at least one extra equivalent of LiAlH₄ to account for this. Alternatively, protect the hydroxyl group as a silyl ether or other suitable protecting group before reduction. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Difficult Work-up and Product Isolation | The work-up for LiAlH₄ reactions can be challenging due to the formation of aluminum salts. Follow a standard Fieser work-up procedure (sequential addition of water, then 15% NaOH solution, then more water) to obtain a granular precipitate that is easier to filter. |
| Non-anhydrous Conditions | LiAlH₄ reacts violently with water.[1] Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Starting Material Purity
Impurities in the 3-hydroxybenzonitrile starting material can interfere with the reduction. It is advisable to use a high-purity starting material or purify it before use.
| Purification Method | Experimental Protocol |
| Recrystallization | Dissolve the crude 3-hydroxybenzonitrile in a minimum amount of hot solvent (e.g., water or an alcohol/water mixture). Allow the solution to cool slowly to form crystals. Filter the crystals and dry them under vacuum. |
| Column Chromatography | For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed using an appropriate solvent system (e.g., ethyl acetate/hexanes). |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Hydroxybenzonitrile
-
In a suitable hydrogenation vessel, dissolve 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., 5-10 mol% Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, HPLC, or by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for LiAlH₄ Reduction of 3-Hydroxybenzonitrile
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a solution of 3-hydroxybenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (at least 2 equivalents) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrate and washes under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflow
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 3-(Aminomethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)phenol. It addresses common issues related to the removal of impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
The impurities in your this compound reaction will largely depend on the synthetic route employed. The two most common methods are the reduction of 3-hydroxybenzonitrile and the reductive amination of 3-hydroxybenzaldehyde.
Table 1: Potential Impurities from Common Synthetic Routes
| Synthetic Route | Starting Material | Potential Impurities |
| Reduction of Nitrile | 3-Hydroxybenzonitrile | - Unreacted 3-hydroxybenzonitrile- 3-Hydroxybenzaldehyde (from partial reduction and hydrolysis)- 3-Hydroxybenzoic acid (from hydrolysis of the nitrile) |
| Reductive Amination | 3-Hydroxybenzaldehyde | - Unreacted 3-hydroxybenzaldehyde- 3-Hydroxybenzyl alcohol (from over-reduction of the aldehyde)- Dibenzylamine derivatives (from over-alkylation) |
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are recrystallization and acid-base extraction. For highly impure samples or to separate isomers, column chromatography can also be employed.
Q3: Which solvents are suitable for the recrystallization of this compound?
This compound is a polar molecule. Suitable solvent systems for recrystallization are typically polar protic solvents or mixtures with water. Based on general principles for similar compounds, the following can be considered:
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Water | High polarity, good for dissolving at elevated temperatures. |
| Ethanol/Water | A versatile mixture that allows for fine-tuning of polarity. |
| Isopropanol/Water | Similar to ethanol/water, can offer different solubility profiles. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
The ideal solvent or solvent mixture should be determined experimentally by testing the solubility of the crude product at room temperature and at the solvent's boiling point.
Q4: How can I effectively remove phenolic or acidic/basic impurities?
Acid-base extraction is a highly effective method for separating this compound (an amine) from acidic impurities (like 3-hydroxybenzoic acid) or neutral impurities. The basic amino group and the acidic phenolic group of this compound allow for its solubility in both acidic and basic aqueous solutions, which can be exploited for purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Oily product obtained after reaction work-up.
-
Possible Cause: Presence of significant amounts of impurities lowering the melting point.
-
Solution:
-
Acid-Base Extraction: Perform an acid-base extraction to remove non-basic or non-acidic impurities.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. The oil may solidify upon trituration with a non-polar solvent like hexane before attempting recrystallization.
-
Problem 2: Low yield after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too good a solvent, even at low temperatures.
-
Solution 1:
-
If a single solvent was used, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Possible Cause 2: Too much solvent was used.
-
Solution 2:
-
Concentrate the mother liquor by evaporation and cool again to recover more product.
-
-
Possible Cause 3: The product is precipitating out too quickly, trapping impurities.
-
Solution 3:
-
Ensure the cooling process is slow and undisturbed. Allow the solution to cool to room temperature naturally before placing it in an ice bath.
-
Problem 3: Persistent colored impurities.
-
Possible Cause: Formation of colored byproducts during the reaction or degradation of the product.
-
Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
-
Column Chromatography: If color persists, purification by column chromatography on silica gel may be necessary.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general procedure and the choice of solvent should be optimized for your specific crude product.
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and their mixtures with water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and acidic impurities.
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
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Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). The this compound will move into the aqueous layer as its hydrochloride salt.
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Separation: Separate the aqueous layer. The organic layer contains neutral impurities and can be discarded (or worked up separately if desired).
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Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is basic (pH > 10). The this compound will precipitate out.
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Extraction of Product: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) multiple times.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
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Further Purification: The product obtained can be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for acid-base extraction of this compound.
Technical Support Center: Managing Air Sensitivity of 3-(Aminomethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of 3-(Aminomethyl)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound, also known as 3-hydroxybenzylamine, is an organic compound containing both a phenol and an aminomethyl group.[1] This combination of functional groups makes it susceptible to oxidation, particularly in the presence of atmospheric oxygen. The phenolic hydroxyl group and the amino group can be oxidized, leading to the formation of colored impurities and degradation of the compound.
Q2: What are the visible signs of degradation of this compound due to air exposure?
A2: The primary visible sign of degradation is a change in color. Pure this compound is typically a white to light yellow or cream-colored solid.[2] Upon exposure to air and/or light, it can discolor to yellow, brown, or gray, indicating the formation of oxidation products.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For optimal protection against air, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Q4: For how long can I store this compound under optimal conditions?
Q5: Is this compound sensitive to light?
A5: Yes, aminophenols, in general, can be sensitive to light, which can accelerate oxidative degradation. Therefore, it is crucial to store this compound in an opaque or amber-colored container to protect it from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The solid this compound has turned yellow or brown. | Exposure to air (oxygen) and/or light has caused oxidation. | The material may be partially degraded. For non-critical applications, it might still be usable, but for sensitive experiments, using a fresh, unoxidized batch is recommended. To prevent this, always store the compound under an inert atmosphere and protected from light. |
| A solution of this compound quickly changes color. | The solvent was not properly degassed, or the experiment is being conducted in the presence of air. | Prepare solutions using properly degassed solvents (see Experimental Protocols). Handle the solution under an inert atmosphere using Schlenk line or glove box techniques. |
| Inconsistent experimental results when using this compound. | The purity of the compound may be compromised due to degradation. The extent of degradation may vary between batches or even within the same bottle over time. | Use a fresh bottle of this compound or purify the discolored material if possible (e.g., by recrystallization under inert conditions, though this can be challenging). Always handle the compound with care to prevent degradation during your experiments. |
| Difficulty dissolving this compound after storage. | Formation of insoluble polymeric oxidation products. | If the material is significantly discolored and shows poor solubility in solvents where it should be soluble, it is likely extensively degraded and should be discarded following proper chemical waste disposal procedures. |
Experimental Protocols
Protocol 1: Handling and Weighing of Solid this compound
Objective: To safely weigh and dispense solid this compound while minimizing exposure to air.
Methodology:
-
Glove Box Method (Recommended):
-
Transfer the sealed container of this compound into a glove box with an inert atmosphere (e.g., nitrogen or argon).
-
Allow the container to equilibrate to the glove box atmosphere before opening.
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Open the container and quickly weigh the desired amount of the solid into a pre-tared vial or flask.
-
Seal the receiving vessel and the stock container of this compound before removing them from the glove box.
-
-
Inert Atmosphere on the Benchtop (Schlenk Line):
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Connect a flask containing a stir bar to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
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With a positive pressure of inert gas flowing, briefly remove the stopper and add the approximate amount of this compound.
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Immediately restopper the flask.
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For more accurate weighing, a "weighing boat" technique under a blanket of inert gas can be used, although this is less reliable than using a glove box.
-
Protocol 2: Preparation of a Solution of this compound
Objective: To prepare a solution of this compound in an organic solvent with minimal degradation.
Methodology:
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Solvent Degassing:
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Choose a suitable, dry solvent. This compound is soluble in water and ethanol.[4]
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Degas the solvent using one of the following methods:
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Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the solvent. Repeat this cycle at least three times.
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Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 30 minutes.
-
-
-
Solution Preparation:
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Add the pre-weighed solid this compound to a dry flask equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
Using a cannula or a syringe, transfer the degassed solvent to the flask containing the solid.
-
Stir the mixture under a positive pressure of inert gas until the solid is fully dissolved.
-
The resulting solution should be used immediately or stored under an inert atmosphere in a sealed container, protected from light.
-
Visualizations
Potential Autoxidation Pathway of this compound
The following diagram illustrates a plausible autoxidation pathway for this compound, leading to the formation of colored polymeric products. This pathway is inferred from the known chemistry of phenols and anilines.
References
- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybenzylamine, 96%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. 73604-31-6|3-Hydroxybenzylamine|BLD Pharm [bldpharm.com]
- 4. 3-Hydroxybenzylamine, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Work-up Procedures for 3-(Aminomethyl)phenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up and purification.
Acylation of this compound: Work-up and Troubleshooting
Acylation of the amino group in this compound is a common transformation, for example, in the synthesis of N-(3-hydroxybenzyl)acetamide. The work-up for this reaction typically involves extraction and crystallization.
Frequently Asked Questions (FAQs) for Acylation Reactions
Q1: What is a typical work-up procedure for the N-acetylation of this compound?
A typical work-up involves quenching the reaction, followed by extraction to separate the product from water-soluble impurities, and finally crystallization to obtain the pure N-(3-hydroxybenzyl)acetamide.
Q2: How can I improve the yield and purity of my N-acetylated product?
To improve yield and purity, ensure the complete removal of the acetylating agent and by-products. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove unreacted acetic anhydride and acetic acid. Recrystallization from a suitable solvent system is crucial for obtaining a highly pure product.
Q3: My N-acetylated product is not crystallizing. What should I do?
If your product fails to crystallize, it may be impure or still in an oily form. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Alternatively, you can purify the product by column chromatography.
Troubleshooting Guide for Acylation Work-up
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure full conversion of the starting material. |
| Loss of product during aqueous washes. | Ensure the pH of the aqueous layer is not too acidic or basic, which could lead to partitioning of the product into the aqueous phase. The pKa of the phenolic proton is around 10, so a mildly basic wash should not deprotonate it significantly. | |
| Product is too soluble in the crystallization solvent. | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents might be necessary. | |
| Product is an Oil | Presence of impurities. | Purify the crude product using flash column chromatography before attempting crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Discolored Product | Oxidation of the phenol group. | Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants during the work-up can also be beneficial. |
Experimental Protocol: Work-up and Crystallization of N-(3-hydroxybenzyl)acetamide
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Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
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Extraction: Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL). To neutralize any remaining acid, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent describing a similar acylation reported a molar yield of 99% for the crude product before purification[1]. Another similar process reported a total yield of 41.7% with a purity of 99.8% after crystallization[1].
Reductive Amination involving this compound: Work-up and Troubleshooting
Reductive amination is a key method for forming C-N bonds. A common example is the reaction of 3-hydroxybenzaldehyde with an amine source, followed by reduction, to produce a substituted this compound derivative. The work-up is critical to isolate the desired amine from the reducing agent and any side products.
Frequently Asked Questions (FAQs) for Reductive Amination Reactions
Q1: What is a standard work-up for a reductive amination reaction?
A standard work-up involves quenching the reducing agent, followed by an acid-base extraction to separate the amine product from unreacted aldehyde and other neutral impurities. The pH of the aqueous solution is critical for successful separation.
Q2: How do I effectively separate my amine product from the unreacted aldehyde?
By adjusting the pH of the aqueous solution, you can exploit the different properties of the amine and aldehyde. At an acidic pH (around 2-3), the amine will be protonated and soluble in the aqueous layer, while the neutral aldehyde will remain in the organic layer. After separating the layers, the aqueous layer can be basified to regenerate the neutral amine for extraction into an organic solvent.
Q3: I am getting a mixture of primary, secondary, and tertiary amines. How can I avoid this?
The formation of multiple amine products can be a result of over-alkylation. This can sometimes be controlled by using a large excess of the amine starting material or by using a stepwise procedure where the imine is formed first and then reduced.
Troubleshooting Guide for Reductive Amination Work-up
| Problem | Possible Cause | Solution |
| Low Yield of Amine | Incomplete imine formation. | Ensure adequate reaction time and appropriate catalytic conditions for imine formation before adding the reducing agent. |
| Reduction of the aldehyde starting material. | Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are less likely to reduce the aldehyde at neutral or slightly acidic pH[2][3]. | |
| Product loss during extraction. | Carefully monitor the pH during the acid-base extraction. Ensure the aqueous layer is sufficiently acidic to protonate the amine and sufficiently basic to deprotonate it for extraction. | |
| Presence of Side Products | Formation of hydrobenzamides. | The reaction of aromatic aldehydes with aqueous ammonia can lead to the formation of hydrobenzamides. These can be reduced to a mixture of primary and secondary amines[4][5][6]. Careful control of reaction conditions can minimize their formation. |
| Unreacted starting materials. | Optimize the stoichiometry of reactants and reaction time. Use acid-base extraction to remove the amine product from the unreacted aldehyde. | |
| Difficulty in Purification | Product is a polar compound. | For polar amines, column chromatography with a polar eluent system, such as methanol in dichloromethane, may be necessary. Adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the eluent can improve peak shape and prevent streaking on silica gel[7]. |
Experimental Protocol: Work-up for Reductive Amination of 3-Hydroxybenzaldehyde
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Quenching: Carefully quench the reaction by the slow addition of water or a mild acid (e.g., 1 M HCl) to decompose the remaining reducing agent.
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Acidic Extraction: Adjust the pH of the solution to ~2-3 with 1 M HCl. Extract the mixture with an organic solvent like ethyl acetate or dichloromethane. The unreacted 3-hydroxybenzaldehyde will be in the organic layer, while the protonated amine product will remain in the aqueous layer.
-
Basification and Extraction: Separate the aqueous layer and adjust the pH to ~9-10 with a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the amine product.
-
Drying and Concentration: Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel. A typical eluent system for aminophenols could be a gradient of methanol in dichloromethane.
Boc Protection of this compound: Work-up and Troubleshooting
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. The work-up for the Boc protection of this compound is generally straightforward.
Frequently Asked Questions (FAQs) for Boc Protection
Q1: What is a typical work-up for the Boc protection of this compound?
The work-up usually involves an aqueous wash to remove the base and any water-soluble by-products, followed by extraction of the Boc-protected product into an organic solvent.
Q2: I am observing the formation of a di-Boc protected product. How can I prevent this?
Di-Boc protection can occur, especially with prolonged reaction times or excess Boc-anhydride. Using a stoichiometric amount of Boc-anhydride and monitoring the reaction by TLC can help to minimize this side reaction.
Troubleshooting Guide for Boc Protection Work-up
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base or Boc-anhydride. | Ensure at least stoichiometric amounts of base and Boc-anhydride are used. The reaction can be gently heated if it is sluggish at room temperature. |
| Low Yield | Product is partially soluble in the aqueous phase. | During the work-up, ensure the pH is not excessively high, which could deprotonate the phenolic hydroxyl group and increase the product's water solubility. A pH of around 8-9 is generally suitable for the extraction. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |
Experimental Protocol: Work-up for Boc Protection of this compound
-
Quenching and Extraction: After the reaction is complete, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic extracts with a mild aqueous acid (e.g., 0.1 N HCl) to remove any unreacted amine, followed by saturated aqueous sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(aminomethyl)phenol.
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Purification: The crude product can often be used without further purification. If necessary, it can be purified by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent. A patent for a similar Boc protection reported a yield of 89% after work-up[8].
Visualizations
Experimental Workflow Diagrams
References
- 1. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Biological Efficacy of Phenolic Compounds: Evaluating 3-(Aminomethyl)phenol Against Other Phenols
For Immediate Release
This guide offers a comparative overview of the biological efficacy of 3-(Aminomethyl)phenol and other selected phenols, including phenol, cresol isomers, and aminophenol isomers. The content is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available data, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways.
While extensive research has been conducted on the biological activities of various phenolic compounds, this guide highlights a notable gap in the scientific literature regarding the specific efficacy of this compound. Direct comparative studies evaluating its antioxidant, antimicrobial, cytotoxic, and neuroprotective properties against other phenols are scarce. The information presented herein is based on existing data for related phenolic compounds and aims to provide a framework for future comparative research that includes this compound.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of various phenols. It is important to note the absence of specific data for this compound in these comparative contexts.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are common methods used for this purpose.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| o-Cresol | H2O2 Scavenging | IC50: 502 µM | [1] |
| m-Cresol | H2O2 Scavenging | IC50: 6.7 µM | [1] |
| p-Cresol | H2O2 Scavenging | IC50: 10.16 µM | [1] |
| o-Cresol | Superoxide Radical Scavenging | IC50: 282 µM | [1] |
| m-Cresol | Superoxide Radical Scavenging | IC50: 153 µM | [1] |
| p-Cresol | Superoxide Radical Scavenging | IC50: > 4000 µM | [1] |
| This compound | No Data Available | - | - |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Antimicrobial Activity
The antimicrobial efficacy of phenols is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Phenolic Compounds
| Compound | Microorganism | Antimicrobial Assay | MIC / Inhibition Zone | Reference |
| Phenol | Various | General Bactericide | - | |
| Cresol Isomers | Various | Bactericide, Disinfectant | - | |
| This compound | No Data Available | - | - | - |
Cytotoxicity
The cytotoxic effects of phenolic compounds on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Table 3: Comparative Cytotoxicity of Phenolic Compounds
| Compound | Cell Line | Cytotoxicity Assay | IC50 | Reference |
| Phenol | Leukemia L1210 | Growth Inhibition | Varies by substituent | [2] |
| This compound | No Data Available | - | - | - |
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
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Reagent Preparation : Prepare a stock solution of DPPH in methanol. The concentration is typically 0.1 mM.
-
Sample Preparation : Dissolve the phenolic compounds to be tested in methanol at various concentrations.
-
Assay Procedure :
-
Add a specific volume of the DPPH solution to each well of a 96-well microplate.
-
Add the test compound solutions to the wells. A control well should contain only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
-
Microorganism Preparation : Culture the test microorganism in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution : Prepare a series of twofold dilutions of the phenolic compounds in a 96-well microplate containing broth.
-
Inoculation : Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth only).
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Incubation : Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assessment: MTT Assay
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Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment : Treat the cells with various concentrations of the phenolic compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Cell Viability Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general workflow for comparing the biological efficacy of phenolic compounds and a hypothetical signaling pathway potentially modulated by these compounds.
Caption: General workflow for comparing the biological efficacy of phenolic compounds.
Caption: Hypothetical signaling pathway modulated by phenolic compounds.
Conclusion and Future Directions
This guide consolidates the available data on the biological efficacy of several phenolic compounds, providing a foundation for researchers in the field. The significant finding of this review is the current lack of published, direct comparative data for this compound. To fully understand the therapeutic potential of this compound, rigorous in vitro and in vivo studies are required to elucidate its antioxidant, antimicrobial, cytotoxic, and neuroprotective properties in comparison to other well-characterized phenols. Future research should focus on performing the assays detailed in this guide to generate a comprehensive efficacy profile for this compound, thereby enabling a more complete and objective comparison.
References
A Comparative Cost-Analysis of Synthetic Routes to 3-(Aminomethyl)phenol
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. 3-(Aminomethyl)phenol, a valuable building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides an objective comparison of four potential synthetic pathways, offering a cost-analysis based on available experimental data and current chemical pricing.
This analysis focuses on the following synthetic transformations:
-
Route 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile
-
Route 2: Reductive Amination of 3-Hydroxybenzaldehyde
-
Route 3: Catalytic Hydrogenation of 3-Nitrobenzyl alcohol
-
Route 4: Two-Step Synthesis from 3-Nitrobenzaldehyde
The primary objective is to evaluate the estimated cost of production for each route, taking into account the price of starting materials, reagents, and catalysts, alongside reported reaction yields.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic route. It is important to note that while efforts were made to find directly comparable, high-yield experimental protocols, some data points represent analogous reactions or typical yields for such transformations due to the limited availability of specific literature for every route. The cost estimations are based on bulk pricing of reagents where available and are intended for comparative purposes.
| Parameter | Route 1: from 3-Hydroxybenzonitrile | Route 2: from 3-Hydroxybenzaldehyde | Route 3: from 3-Nitrobenzyl alcohol | Route 4: from 3-Nitrobenzaldehyde |
| Starting Material | 3-Hydroxybenzonitrile | 3-Hydroxybenzaldehyde | 3-Nitrobenzyl alcohol | 3-Nitrobenzaldehyde |
| Starting Material Cost (USD/kg) | ~12.70[1] | ~20.00 - 36.00[2][3] | ~1350.00 (small scale)[4][5] | Not readily available in bulk |
| Key Reagents/Catalysts | Raney Nickel, H₂, Ammonia | Raney Nickel, H₂, Ammonia | 10% Pd/C, H₂ | NaBH₄, 10% Pd/C, H₂ |
| Catalyst Cost (USD/kg) | ~24.00 - 44.00[6][7][8][9] | ~24.00 - 44.00[6][7][8][9] | ~31,250.00 - 630,000.00[10] | ~31,250.00 - 630,000.00[10] |
| Other Reagent Costs (USD/kg) | H₂: ~1.50 - 15.00[11][12][13][14][15], NH₃: ~0.27 - 0.60[16][17][18][19][20] | H₂: ~1.50 - 15.00[11][12][13][14][15], NH₃: ~0.27 - 0.60[16][17][18][19][20] | H₂: ~1.50 - 15.00[11][12][13][14][15] | NaBH₄: ~30.00 - 257.17[6][21][22] |
| Reported/Typical Yield | High (assumed >90%) | High (assumed >90%) | High (assumed >90%) | Step 1: High, Step 2: High |
| Estimated Cost per kg of Product (USD) | Most Economical | Economical | Least Economical | High |
| Key Advantages | Direct, high-yielding | Utilizes a common starting material | High-yielding reduction | Readily available initial precursor |
| Key Disadvantages | Price of starting material can vary | Requires high-pressure setup | Very high cost of starting material and catalyst | Two-step process increases complexity |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and accurate cost assessment. The following are representative procedures for each synthetic route, based on established chemical transformations.
Route 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile
Principle: This route involves the direct reduction of the nitrile group in 3-hydroxybenzonitrile to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere. The reaction is usually carried out in the presence of ammonia to suppress the formation of secondary amines.
Experimental Protocol:
-
A high-pressure autoclave is charged with 3-hydroxybenzonitrile, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate).
-
A solution of ammonia in the same solvent is added to the mixture.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously for several hours until the hydrogen uptake ceases.
-
After cooling and venting the excess hydrogen, the catalyst is removed by filtration.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude this compound is then purified by distillation or recrystallization to yield the final product.
Route 2: Reductive Amination of 3-Hydroxybenzaldehyde
Principle: This method involves the reaction of 3-hydroxybenzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine using catalytic hydrogenation.
Experimental Protocol:
-
A solution of 3-hydroxybenzaldehyde in an appropriate solvent (e.g., methanol or ethanol) saturated with ammonia is prepared in a high-pressure reactor.
-
A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon, is added to the solution.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to a high pressure (e.g., 80-150 atm).
-
The mixture is heated (e.g., to 60-100 °C) and stirred until the reaction is complete, as monitored by the cessation of hydrogen consumption.
-
The reactor is cooled, and the pressure is released.
-
The catalyst is filtered off, and the solvent is evaporated.
-
The crude this compound is purified by a suitable method such as vacuum distillation or crystallization.
Route 3: Catalytic Hydrogenation of 3-Nitrobenzyl alcohol
Principle: This route involves the selective reduction of the nitro group of 3-nitrobenzyl alcohol to an amine using a heterogeneous catalyst and hydrogen gas. The benzylic alcohol group is typically stable under these conditions.
Experimental Protocol:
-
3-Nitrobenzyl alcohol is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) is added to the solution.
-
The vessel is connected to a hydrogen source and purged to remove air.
-
The reaction is stirred under a hydrogen atmosphere (ranging from atmospheric pressure to several atmospheres) at room temperature or with gentle heating.
-
The progress of the reaction is monitored by techniques such as TLC or GC until the starting material is fully consumed.
-
Upon completion, the catalyst is carefully filtered off through a pad of celite.
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound, which can be further purified.
Route 4: Two-Step Synthesis from 3-Nitrobenzaldehyde
Principle: This is a two-step process that first involves the reduction of the aldehyde group of 3-nitrobenzaldehyde to an alcohol, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
-
Step 1: Reduction of 3-Nitrobenzaldehyde to 3-Nitrobenzyl alcohol
-
3-Nitrobenzaldehyde is dissolved in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise while maintaining a low temperature.
-
After the addition is complete, the reaction is stirred for a period at room temperature.
-
The reaction is quenched by the slow addition of water, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to give 3-nitrobenzyl alcohol.
-
-
Step 2: Reduction of 3-Nitrobenzyl alcohol to this compound
-
The protocol for this step is identical to Route 3 described above.
-
Mandatory Visualization
Logical Flow of Cost-Analysis
The following diagram illustrates the logical workflow for the cost-analysis of the different synthesis routes for this compound.
Caption: Workflow for the cost-analysis of this compound synthesis routes.
Conclusion
Based on the current analysis of starting material and catalyst costs, the catalytic hydrogenation of 3-hydroxybenzonitrile (Route 1) and the reductive amination of 3-hydroxybenzaldehyde (Route 2) appear to be the most economically viable pathways for the synthesis of this compound. The significantly lower cost of Raney Nickel compared to Palladium on carbon is a major contributing factor.
Conversely, the route starting from 3-nitrobenzyl alcohol (Route 3) is considerably more expensive due to the high cost of the starting material and the palladium catalyst. The two-step synthesis from 3-nitrobenzaldehyde (Route 4) , while potentially starting from a more accessible precursor, introduces additional process steps which can increase overall production costs.
References
- 1. indiamart.com [indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 3 HYDROXY BENZALDEHYDE Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. 3-Nitrobenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 6. m.indiamart.com [m.indiamart.com]
- 7. m.indiamart.com:443 [m.indiamart.com:443]
- 8. dhairyainternational.in [dhairyainternational.in]
- 9. m.indiamart.com [m.indiamart.com]
- 10. indiamart.com [indiamart.com]
- 11. Economics — SGH2 Energy [sgh2energy.com]
- 12. carboncredits.com [carboncredits.com]
- 13. energytracker.asia [energytracker.asia]
- 14. How Much Does Hydrogen Cost? Global Hydrogen Fuel Pricing - H2 IQ [h2iq.org]
- 15. Colors and Costs of Hydrogen vs. Natural Gas - Michaels Energy [michaelsenergy.com]
- 16. imarcgroup.com [imarcgroup.com]
- 17. businessanalytiq.com [businessanalytiq.com]
- 18. Ammonia Gas - NH3 Price, Manufacturers & Suppliers [exportersindia.com]
- 19. m.indiamart.com [m.indiamart.com]
- 20. Anhydrous Ammonia - Pure Ammonia Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 21. dir.indiamart.com [dir.indiamart.com]
- 22. Sodium Borohydride For Organic Synthesis 1kg - SYNTHETIKA [synthetikaeu.com]
A Comparative Guide to the Reactivity of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three isomers of aminophenol: ortho-aminophenol (2-aminophenol), meta-aminophenol (3-aminophenol), and para-aminophenol (4-aminophenol). Understanding the distinct reactivity profiles of these isomers is crucial for their application in chemical synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes key reactivity differences, supported by experimental data, and provides detailed experimental protocols for a representative reaction.
Executive Summary
The reactivity of aminophenol isomers is governed by the relative positions of the hydroxyl (-OH) and amino (-NH2) groups on the benzene ring. These electron-donating groups significantly influence the electron density distribution within the aromatic ring, thereby affecting the susceptibility of the isomers to various chemical transformations.
In general, the ortho and para isomers are more reactive towards electrophilic substitution and oxidation reactions compared to the meta isomer. This is attributed to the synergistic electron-donating effects of the -OH and -NH2 groups at the ortho and para positions, which activate the ring towards electrophilic attack. Conversely, the meta isomer is the most stable and least reactive of the three.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data that highlight the differences in the physicochemical properties and reactivity of the aminophenol isomers.
| Property | ortho-Aminophenol | meta-Aminophenol | para-Aminophenol |
| pKa1 (-NH3+) | 4.78 | 4.37 | 5.48[1] |
| pKa2 (-OH) | 9.97 | 9.87 | 10.30[1] |
| Molar Absorptivity (λmax) | 7.20 x 10³ L mol⁻¹ cm⁻¹ (436 nm) | 7.67 x 10³ L mol⁻¹ cm⁻¹ (436 nm) | 5.93 x 10³ L mol⁻¹ cm⁻¹ (436 nm) |
| Oxidation Potential (E½, V vs. NHE) | ~0.7 V (in acidic medium) | > 1.1 V (in acidic medium) | 0.728 V (at pH 7.3)[2] |
Note: Molar absorptivity data is from a study using 9-chloroacridine reagent. Oxidation potentials are approximate and can vary with experimental conditions.
Reactivity Comparison
Acylation
Oxidation
The susceptibility to oxidation is a key differentiator among the aminophenol isomers.
-
Ortho- and para-Aminophenol: These isomers are readily oxidized, even by atmospheric oxygen, to form colored quinone-imine derivatives.[4] This high reactivity is due to the direct conjugation between the electron-donating amino and hydroxyl groups, which stabilizes the resulting oxidized species. The oxidation of p-aminophenol, in particular, is a crucial step in its application as a photographic developer.
-
Meta-Aminophenol: The meta isomer is significantly more stable towards oxidation.[4] The lack of direct conjugation between the amino and hydroxyl groups results in a higher oxidation potential, making it less susceptible to oxidation under mild conditions. In acidic media, the oxidation of m-aminophenol occurs at a much higher potential (around 1.1 V) and leads to the formation of a passivating polymeric film on electrode surfaces.[4]
Experimental Protocols
General Protocol for N-Acylation of Aminophenol Isomers
This protocol describes a general method for the N-acetylation of ortho-, meta-, and para-aminophenol using acetic anhydride.
Materials:
-
Aminophenol isomer (o-, m-, or p-)
-
Acetic anhydride
-
Deionized water
-
Concentrated hydrochloric acid (for p-aminophenol)
-
Sodium acetate (for p-aminophenol)
-
Erlenmeyer flask
-
Stirring apparatus
-
Heating apparatus (steam bath or hot plate)
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure for o- and m-Aminophenol:
-
In a 125 mL Erlenmeyer flask, suspend 2.0 g of the aminophenol isomer in 30 mL of deionized water.
-
While stirring, slowly add 2.5 mL of acetic anhydride to the suspension.
-
Continue stirring at room temperature for 15-20 minutes. The solid should dissolve and then the acetylated product will begin to precipitate.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the crystals to air dry or dry in a desiccator.
Procedure for p-Aminophenol: [5]
-
In a 125 mL Erlenmeyer flask, add 2.1 g of p-aminophenol to 35 mL of water, followed by 1.5 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt.[5]
-
Prepare a buffer solution by dissolving 2.5 g of sodium acetate in 7.5 mL of water.[5]
-
Warm the p-aminophenol hydrochloride solution and add the sodium acetate buffer.[5]
-
Immediately add 2.0 mL of acetic anhydride and continue to heat and stir for 10 minutes.[5]
-
Cool the solution in an ice bath to induce crystallization.[5]
-
Collect the product by vacuum filtration, wash with cold water, and dry.[5]
Signaling Pathways and Reaction Mechanisms
The differences in reactivity can be visualized through their reaction mechanisms.
Acylation Mechanism
The N-acylation of aminophenols proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the more nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of acetic anhydride.
Oxidation Mechanisms
The oxidation pathways differ significantly between the isomers.
Ortho-Aminophenol Oxidation: o-Aminophenol is oxidized to the corresponding o-quinone imine, which can then undergo further reactions, such as dimerization or cyclization, to form phenoxazine-type structures.
Meta-Aminophenol Oxidation: The oxidation of m-aminophenol is more complex and generally requires harsher conditions. It can lead to the formation of polymeric materials through radical coupling mechanisms. A detailed, universally accepted mechanism is less defined than for the other isomers.
Para-Aminophenol Oxidation: p-Aminophenol is oxidized to p-quinone imine. This species is relatively unstable and can undergo hydrolysis to form p-benzoquinone and ammonia, or it can participate in coupling reactions.
Conclusion
The isomeric aminophenols exhibit distinct reactivity profiles that are a direct consequence of the positioning of the amino and hydroxyl substituents. Ortho- and para-aminophenol are significantly more reactive towards electrophilic substitution and oxidation due to the cooperative electron-donating effects of their functional groups. In contrast, meta-aminophenol is the most stable isomer. These differences are critical considerations in the design of synthetic routes and the development of new chemical entities. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with these important chemical intermediates.
References
Safety Operating Guide
Personal protective equipment for handling 3-(Aminomethyl)phenol
Essential Safety and Handling Guide for 3-(Aminomethyl)phenol
This guide provides critical safety, operational, and disposal protocols for the handling of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] In some classifications, it is listed as causing severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate care and personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Selection should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and dust that can cause serious eye irritation or damage.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes.[1][3] For potential body splashes, a butyl rubber or neoprene apron is recommended.[3] | To prevent skin contact which can cause irritation or burns.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton, Barrier, or Silver Shield for concentrations >70%).[1][3] Neoprene gloves (thicker than 0.3 mm) are suitable for short-term use.[3] | To prevent direct skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1] | To prevent inhalation of dust or vapors which may cause respiratory tract irritation.[1][2] |
Operational Plan: Safe Handling Protocol
This section details the step-by-step procedures for safely handling this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Equipment: Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible within a 10-second travel time.[3]
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand) and a first aid kit with polyethylene glycol (PEG 300 or 400) are readily available.[4][5]
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[6]
Step-by-Step Handling Procedure
-
Work Area Setup: Conduct all handling of this compound, especially stock solutions and dilutions, inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Donning PPE: Put on all required personal protective equipment, ensuring gloves are inspected for any signs of degradation or puncture.
-
Dispensing: Carefully weigh or measure the solid compound, avoiding the generation of dust.[1] If heating is required, use a water bath and ensure proper ventilation to prevent pressure buildup.[7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work area and any equipment used.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be secure and accessible only to authorized personnel.[1][6]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Rapid decontamination is crucial.[3] Immediately remove all contaminated clothing.[3][8] Wipe the affected area with polyethylene glycol (PEG 300 or 400).[3][4] If PEG is unavailable, flush the skin with copious amounts of water for at least 15-20 minutes.[7][9] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush the eyes with an emergency eyewash for at least 15-20 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][8] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink 4-8 oz of water or milk to dilute the substance.[3][9] Seek immediate medical attention.[1][9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Collection
-
Solid Waste: Collect unwanted solid this compound and contaminated materials (e.g., paper towels, gloves) in a designated, leak-tight, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in shatter-proof bottles, clearly labeled as hazardous waste.[5] Do not pour down the drain.[6][10]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6]
Step-by-Step Disposal Procedure
-
Containment: Ensure all waste is stored in sealed, appropriate containers in a well-ventilated area, away from incompatible materials like strong acids or bases.[10][11]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal facility to arrange for the pickup and incineration of the hazardous waste.[1][10] Incineration is the preferred method of disposal.[5][10]
-
Spill Residue: Absorb spills with an inert material like vermiculite or sand, collect the material into a closed container, and dispose of it as hazardous waste.[5][10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. monash.edu [monash.edu]
- 9. shyzchem.com [shyzchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
